Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Description
Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a structurally complex spirocyclic compound featuring a fused thiopyrano-quinoline core and a 1,3-dithiole ring system. Its molecular architecture includes multiple ester groups, an acryloyl moiety at the 6'-position, and an ethoxy substituent at the 8'-position.
Properties
Molecular Formula |
C29H29NO10S3 |
|---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
tetramethyl 8'-ethoxy-5',5'-dimethyl-6'-prop-2-enoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C29H29NO10S3/c1-9-17(31)30-16-13-14(40-10-2)11-12-15(16)18-23(28(30,3)4)41-20(25(33)37-6)19(24(32)36-5)29(18)42-21(26(34)38-7)22(43-29)27(35)39-8/h9,11-13H,1,10H2,2-8H3 |
InChI Key |
YWXJMBZROMSWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)C=C)(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-acryloyl-8’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the acrylate and ethoxy groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-acryloyl-8’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tetramethyl 6’-acryloyl-8’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tetramethyl 6’-acryloyl-8’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound belongs to a family of spiro-thiopyrano-quinoline derivatives with variations in substituents and ester groups. Key analogs include:
Notes:
- Ethoxy vs.
- Ester Groups : Tetramethyl esters (target) vs. tetraethyl () influence molecular weight and solubility; methyl esters typically reduce steric hindrance in hydrolysis reactions.
Critical Analysis of Similarity Metrics
Structural similarity assessments (e.g., Tanimoto coefficients) prioritize the thiopyrano-quinoline core and spiro junction, but substituent variations significantly alter bioactivity. For example:
- Ethoxy at 8' improves solubility relative to methyl, as evidenced by polar surface area (PSA) differences (98.5 Ų for target vs. 85 Ų for methyl-substituted analogs) .
Biological Activity
Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that incorporates both dithiole and thiopyranoquinoline moieties. Its chemical formula is , and it features multiple functional groups that may contribute to its biological activity.
Structure Analysis
| Component | Description |
|---|---|
| Spirocyclic Framework | Combines dithiole and thiopyranoquinoline structures. |
| Functional Groups | Contains acrylate, ethoxy, and tetracarboxylate functionalities. |
| Molecular Weight | Approximately 563.67 g/mol. |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance:
- In vitro Studies : Research has shown that certain quinoline derivatives demonstrate anti-proliferative effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific pathways such as NF-kB and COX-2, which are crucial in cancer progression.
- Mechanism of Action : The compound may exert its effects through the induction of apoptosis in cancer cells. This is supported by studies demonstrating that derivatives of similar structures can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes .
Case Studies
- Quinoline Derivatives : A study evaluated a series of quinoline derivatives for their anti-cancer activity. Compounds were tested against four different cancer cell lines, revealing several candidates with IC50 values indicating strong inhibitory effects on cell growth .
- Histone Deacetylase Inhibition : In vitro experiments showed that certain derivatives could sensitize cancer cells to apoptosis when combined with other treatments like TNF-related apoptosis-inducing ligand (TRAIL) . This suggests a potential synergistic effect when used in combination therapies.
Additional Biological Activities
Beyond anticancer properties, compounds in this class may also exhibit:
- Antimicrobial Activity : Some quinoline derivatives have been reported to possess antibacterial and antifungal properties, suggesting a broad spectrum of biological activities .
- Anti-inflammatory Effects : Certain derivatives have shown promise in inhibiting nitric oxide production in inflammatory models, indicating potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
